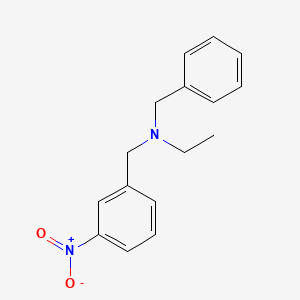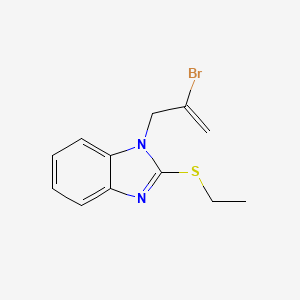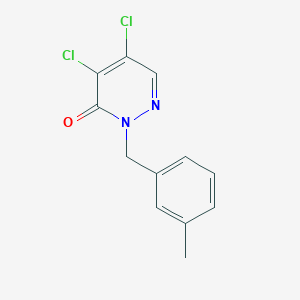![molecular formula C13H10ClN3OS B5855363 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamides and is a potent inhibitor of the enzyme carbonic anhydrase.
Wirkmechanismus
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have therapeutic potential in various diseases, such as glaucoma and epilepsy.
Biochemical and physiological effects:
The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. For example, it can reduce intraocular pressure in glaucoma patients by decreasing the production of aqueous humor. It can also reduce the severity of seizures in epileptic patients by decreasing the acidity of the brain. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in humans is limited due to its potential toxicity and side effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, and its activity can be easily measured using various assays. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is also relatively stable and can be stored for long periods without degradation. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is limited by its potential toxicity and side effects. It is important to use appropriate safety measures when handling 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in the lab.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in scientific research. One potential application is in the development of new drugs for the treatment of glaucoma and epilepsy. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in the pathogenesis of these diseases. Another potential application is in the study of the role of carbonic anhydrases in cancer. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have anticancer activity in vitro, and further studies are needed to determine its potential as a cancer therapy.
Conclusion:
In conclusion, 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent inhibitor of carbonic anhydrase enzymes that has been extensively used in scientific research. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. However, its potential toxicity and side effects limit its use in humans. Future research directions for 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide include the development of new drugs for the treatment of glaucoma and epilepsy, and the study of its potential as an anticancer therapy.
Synthesemethoden
The synthesis of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopyridine. The final product is obtained by the reaction of the resulting amide with carbon disulfide. The yield of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is generally high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been used as a tool compound to study the role of carbonic anhydrases in various diseases, such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12(18)17-13(19)16-11-5-2-6-15-8-11/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXLLVCPDIKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)




![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)
